molecular formula C8H7IO2 B027227 2-Iodo-3-methylbenzoic acid CAS No. 108078-14-4

2-Iodo-3-methylbenzoic acid

Cat. No. B027227
M. Wt: 262.04 g/mol
InChI Key: PZUXUOZSSYKAMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like 2-iodoxybenzoic acid (IBX) demonstrates the utility of iodine-based reagents in organic synthesis. IBX, for instance, is employed for the aromatization of tetrahydro-β-carbolines under mild conditions, showcasing its role in synthesizing complex molecules such as marine indole alkaloids (Panarese & Waters, 2010). This highlights the potential methodologies that could be adapted for synthesizing 2-Iodo-3-methylbenzoic acid and derivatives.

Molecular Structure Analysis

Studies on the molecular structure of compounds similar to 2-Iodo-3-methylbenzoic acid, such as 2-amino-3-methylbenzoic acid, provide insights into the molecular arrangement and bond characteristics of these compounds. The determination and refinement of crystal structures offer a foundation for understanding the electronic and spatial configuration of iodoarene compounds, which is crucial for predicting reactivity and interaction with other molecules (Brown & Marsh, 1963).

Chemical Reactions and Properties

The chemical reactivity of iodine-containing compounds like IBX has been extensively studied. IBX is known for its versatility as an oxidizing agent, capable of facilitating various transformations, including the oxidation of alcohols to aldehydes or ketones. This reactivity pattern underscores the potential chemical behaviors of 2-Iodo-3-methylbenzoic acid in oxidation reactions and its utility in synthetic organic chemistry (Duschek & Kirsch, 2011).

Scientific Research Applications

  • Synthesis Applications :

    • Aromatization of Tetrahydro-β-carbolines : IBX is effective in the aromatization of tetrahydro-β-carbolines under mild conditions, which aids in the synthesis of marine indole alkaloid eudistomin U. This demonstrates its utility in complex organic syntheses (Panarese & Waters, 2010).
  • Diverse Organic Synthesis Applications :

    • Wide Range of Applications : Beyond its role in the oxidation of alcohols, IBX has a broad spectrum of applications in organic synthesis, suggesting potential for novel applications in various fields (Duschek & Kirsch, 2011).
  • Mechanistic Insights :

    • Alcohol Oxidation Mechanism : In IBX-mediated alcohol oxidation, the rate-determining step is reductive elimination, not the hypervalent twist. This insight can improve reactivity by adjusting the trans influence with Lewis acids (Jiang et al., 2017).
  • Reagent Design :

    • Development of Recyclable Hypervalent Iodine Reagents : Some derivatives of IBX, like 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid, are recyclable and can be easily recovered from reaction mixtures, highlighting their potential in sustainable chemistry applications (Yusubov et al., 2008).
  • Structural Analysis :

    • Crystal Structure Studies : The crystal structure of related compounds like 2-amino-3-methylbenzoic acid offers insights into their synthesis and interactions, contributing to a better understanding of their chemical properties (Brown & Marsh, 1963).
  • Environmental Applications :

    • Photocatalytic Degradation : Studies have shown that photocatalytic degradation of compounds like o-methylbenzoic acid in TiO2 aqueous suspension is influenced by pH and anions, which has implications for environmental cleanup and pollution control (Wang et al., 2000).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment when handling 2-Iodo-3-methylbenzoic acid . It should be used only outdoors or in a well-ventilated area .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 2-Iodo-3-methylbenzoic acid .

properties

IUPAC Name

2-iodo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUXUOZSSYKAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374763
Record name 2-Iodo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-methylbenzoic acid

CAS RN

108078-14-4
Record name 2-Iodo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-3-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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